molecular formula C15H16N2O2S B1346163 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline CAS No. 7252-02-0

4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline

Numéro de catalogue: B1346163
Numéro CAS: 7252-02-0
Poids moléculaire: 288.4 g/mol
Clé InChI: PBWWVSWTXKQMEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline is a chemical compound that features a dihydroisoquinoline moiety linked to an aniline group via a sulfonyl bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Mécanisme D'action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline is unique due to its sulfonyl linkage, which imparts distinct chemical and biological properties compared to other dihydroisoquinoline derivatives. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Activité Biologique

4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline is a sulfonamide derivative characterized by its unique structural features, including a sulfonyl group attached to an aniline moiety and a dihydroisoquinoline ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.

  • Molecular Formula : C₁₅H₁₆N₂O₂S
  • Molecular Weight : 288.36 g/mol
  • CAS Number : 7252-02-0

The sulfonyl group enhances the compound's solubility and reactivity, making it a valuable intermediate in synthetic chemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes. The compound acts as an inhibitor by binding to active sites within these enzymes, potentially leading to therapeutic applications in various diseases. The sulfonamide nature of the compound allows for significant interactions with amino acid residues in target enzymes, enhancing its inhibitory potency .

Enzyme Inhibition Studies

Recent studies have highlighted the compound's selectivity and potency as an enzyme inhibitor:

  • AKR1C3 Inhibition : A study demonstrated that related compounds exhibited high selectivity for AKR1C3 over its isoform AKR1C2. The binding modes of these compounds were elucidated through molecular docking and kinetic assays, revealing significant differences in how they interact with the enzyme's active site .
  • Fumarate Hydratase Inhibition : Another investigation explored the inhibition of fumarate hydratase from Mycobacterium tuberculosis, where structural modifications influenced the inhibition efficacy. Compounds similar to this compound showed promising results with IC50 values indicating effective inhibition at micromolar concentrations .

Comparative Biological Activity

CompoundTarget EnzymeIC50 (µM)Selectivity
Compound 38AKR1C3Up to 0.01High selectivity over AKR1C2
Compound 16jFumarate Hydratase2.0Comparable to lead compounds

Study 1: In Silico Analysis of AKR1C3 Inhibitors

A comprehensive in silico study focused on the design and evaluation of inhibitors targeting AKR1C3. The findings revealed that modifications to the bicyclic moiety significantly impacted binding affinity and selectivity. The study concluded that further optimization could lead to next-generation inhibitors with enhanced efficacy against castration-resistant prostate cancer (CRPC) .

Study 2: Structural Modifications for Enhanced Activity

Research involving structural modifications of related compounds indicated that introducing flexibility or rigidity could affect inhibition outcomes. For example, rigidifying structures led to improved binding interactions with target enzymes, suggesting that careful design can optimize biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sulfonylation of 3,4-dihydroisoquinoline with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine. Key steps include:

  • Friedländer Reaction : Utilize 2-(3,4-dihydroisoquinolin-1-yl)anilines as intermediates, with optimized conditions of 80–100°C in ethanol/water mixtures and catalytic acid (e.g., HCl) .
  • Reduction : Use hydrogenation (H₂/Pd-C) or sodium dithionite in aqueous ethanol to reduce nitro to amine, monitoring purity via HPLC (≥98%) .
    • Critical Parameters : Temperature control during sulfonylation (≤50°C) prevents decomposition. Solvent choice (e.g., DMF vs. THF) affects reaction kinetics and yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC-MS : Confirm molecular ion peak at m/z 248.06 (M+H⁺) and assess purity (>98%) .
  • NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 3.5–4.0 ppm (dihydroisoquinoline CH₂), and δ 5.2 ppm (NH₂) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) to validate stereochemistry .

Q. What biological targets are associated with this compound in academic studies?

  • Primary Target : AKR1C3 (aldo-keto reductase 1C3), a key enzyme in steroid metabolism and cancer progression. The sulfonamide group and dihydroisoquinoline core enable selective inhibition (IC₅₀ = 12–50 nM) .
  • Secondary Targets : Potential interactions with protein arginine methyltransferase 5 (PRMT5) and 17β-hydroxysteroid dehydrogenases, though selectivity requires further validation .

Advanced Research Questions

Q. How can computational modeling explain the selectivity of this compound for AKR1C3 over isoform AKR1C2?

  • Approach :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand binding. The sulfonyl group forms hydrogen bonds with AKR1C3-specific residues (e.g., Tyr224), while steric clashes occur in AKR1C2’s narrower active site .
  • MD Simulations : Analyze binding stability over 100 ns trajectories, focusing on RMSD (<2 Å) and binding free energy (ΔG < −8 kcal/mol) .
    • Validation : Compare with experimental IC₅₀ ratios (AKR1C3/AKR1C2 > 50-fold) .

Q. What strategies resolve contradictions in activity data between in vitro and cell-based assays?

  • Troubleshooting Steps :

Permeability Assays : Measure cellular uptake via LC-MS (e.g., intracellular concentration vs. media). Low permeability may explain reduced efficacy .

Metabolite Screening : Identify oxidative metabolites (e.g., quinoline derivatives) using HRMS, which may alter activity .

Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Q. How do structural modifications (e.g., substituents on the aniline ring) impact potency and pharmacokinetics?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., NO₂ at para position): Increase AKR1C3 inhibition (IC₅₀ ↓30%) but reduce solubility .
  • Hydrophobic Substituents (e.g., methyl): Enhance membrane permeability (logP ↑0.5) but may reduce selectivity .
    • Optimization : Balance lipophilicity (clogP 2.5–3.5) and polar surface area (PSA 60–80 Ų) to improve bioavailability .

Q. What crystallization techniques yield high-quality co-crystals for structural studies?

  • Protocol :

  • Solvent Evaporation : Co-crystallize with AKR1C3 (1:1 molar ratio) in 50% ethanol-water, slow evaporation at 4°C .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing for X-ray diffraction (resolution ≤1.8 Å) .
    • Data Analysis : Use PHENIX for refinement, ensuring R-factor <0.2 and Ramachandran outliers <1% .

Propriétés

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWWVSWTXKQMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279988
Record name 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7252-02-0
Record name NSC15021
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline
4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline
4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline
4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline
4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline
4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.